![molecular formula C12H11N3 B1354935 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile CAS No. 56935-79-6](/img/structure/B1354935.png)
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Overview
Description
“4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the empirical formula C13H13N3. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile” is 211.26 . The SMILES string representation of its structure is N#CC(C=C1)=CC=C1CN(C©=C2)N=C2C . Further structural properties such as energy, vibrational frequency, ground state transitions, (1)H and (13)C NMR chemical shifts, NBO analysis and hyperpolarizability have been computed by DFT (Density Functional Theory) method .Physical And Chemical Properties Analysis
“4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Anticancer Properties
The compound exhibits promising cytotoxic activity against cancer cell lines. Specifically, it has been screened against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells. The IC50 values range from 5.00 μM to 32.52 μM . Additionally, it shows inhibitory activity against key protein kinases, including the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), with an impressive IC50 of 5.18 μM against FGFR .
Catalysts and Sensors
The unique properties of 4-(3,5-Dimethylpyrazol-1-yl)benzonitrile make it suitable for use as a catalyst or sensor. Researchers have explored its potential in catalytic systems based on nickel(II) complexes, where it contributes to ethylene oligomerization . Its role in such systems warrants further investigation.
Pharmaceutical Synthesis
As a building block, this compound can be employed in pharmaceutical synthesis. Its structural features offer opportunities for designing novel drug candidates or modifying existing ones. Researchers have already synthesized related derivatives, and their antibacterial activity is worth exploring .
Multidentate Ligands
The compound’s alkylation with poly(bromomethyl) has led to the synthesis of multidentate ligands, such as poly((3,5-dimethylpyrazol-1-yl)methyl)benzene. These ligands find applications in coordination chemistry and may serve as ligands for metal complexes .
Biological and Pharmacological Studies
Pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have been extensively evaluated for their diverse biological properties. Beyond anticancer effects, they may act as cyclin-dependent kinase (CDK) inhibitors, glycogen synthase kinase (GSK) inhibitors, and dual src/Ab1 kinase inhibitors . Further studies can uncover additional pharmacological roles.
Other Potential Applications
While the above fields highlight key applications, researchers continue to explore novel uses for this compound. Its unique structure and reactivity may find relevance in other areas, such as materials science or organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activity against brd4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the regulation of gene expression.
Mode of Action
Based on its potential target brd4, it can be inferred that the compound might interact with the bromodomains of brd4, thereby inhibiting its function and leading to changes in gene expression .
Biochemical Pathways
Given its potential target, it can be hypothesized that the compound may affect pathways related to gene expression and cellular proliferation .
Result of Action
Similar compounds have shown marked antitumor activity against various cell lines , suggesting that this compound may also have potential anticancer effects.
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXLPDNFEZIQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566846 | |
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |
CAS RN |
56935-79-6 | |
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56935-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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